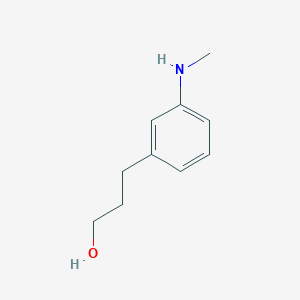

3-(3-(Methylamino)phenyl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-[3-(methylamino)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-11-10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,11-12H,3,5,7H2,1H3 |

InChI Key |

PCGSZVTZHIQBPK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC(=C1)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methylamino Phenyl Propan 1 Ol

Retrosynthetic Analysis of 3-(3-(Methylamino)phenyl)propan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed:

C-N Bond Disconnection: The most straightforward disconnection is at the methylamino group's C-N bond. This suggests a precursor molecule, 3-(3-aminophenyl)propan-1-ol (B1278238) , which could be methylated in the final step. This primary amine precursor can be further traced back to 3-(3-nitrophenyl)propan-1-ol (B3055182) through the reduction of the nitro group.

C-C Bond Disconnection: A disconnection of the bond between the phenyl ring and the propyl side chain points to two potential synthons: a (3-(methylamino)phenyl) nucleophile and a three-carbon electrophile bearing a hydroxyl group. This could involve a Grignard reagent, such as (3-(methylamino)phenyl)magnesium bromide , reacting with an epoxide like trimethylene oxide.

Side-Chain Construction: Another approach involves building the side chain onto a pre-functionalized benzene (B151609) ring. For instance, starting with a meta-substituted acetophenone, such as 1-(3-aminophenyl)ethan-1-one , the side chain could be extended and the ketone subsequently reduced.

These retrosynthetic pathways form the basis for the classical and modern synthetic routes discussed below.

Classical Synthetic Routes to this compound

Classical organic synthesis provides robust and well-documented methods for constructing molecules like this compound.

Reductive amination is a powerful method for forming amines from carbonyl compounds and is a highly plausible route for N-methylation of a primary amine precursor. masterorganicchemistry.com This pathway would typically begin with the synthesis of 3-(3-aminophenyl)propan-1-ol, likely via the catalytic hydrogenation of 3-(3-nitrophenyl)propan-1-ol.

The subsequent N-methylation can be achieved by treating the primary amine with formaldehyde (B43269) to form an intermediate imine, which is then reduced in situ. A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com

General Reaction Scheme:

Amine Formation: 3-(3-nitrophenyl)propan-1-ol → 3-(3-aminophenyl)propan-1-ol

Reductive Amination: 3-(3-aminophenyl)propan-1-ol + CH₂O + Reducing Agent → this compound

Table 1: Reagents for Reductive Amination of Anilines

| C1 Source | Reducing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Formaldehyde | Sodium Borohydride (B1222165) (NaBH₄) | Methanol solvent, reflux | researchgate.net |

| Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH (4-5), avoids reduction of the aldehyde | masterorganicchemistry.com |

| Formic Acid | Formic Acid (Eschweiler-Clarke reaction) | Excess formic acid, heating | rhhz.net |

| Dimethyl Carbonate | Molecular Hydrogen (H₂) with Ru-catalyst | Green, non-toxic C1 source | rsc.org |

The formation of a new carbon-carbon bond using an organometallic reagent is a cornerstone of organic synthesis. A Grignard reaction provides a direct route to assembling the carbon skeleton of the target molecule. masterorganicchemistry.com This approach would involve the preparation of a Grignard reagent from 3-bromo-N-methylaniline . sigmaaldrich.comnih.gov This organomagnesium compound can then act as a nucleophile, attacking a suitable three-carbon electrophile, such as trimethylene oxide (an epoxide), to form the desired alcohol after an acidic workup. youtube.com

A significant challenge in this route is the presence of the acidic N-H proton in the Grignard reagent, which can react with another equivalent of the reagent. This can be overcome by using excess Grignard reagent or by protecting the amine before Grignard formation.

General Reaction Scheme:

Grignard Formation: 3-bromo-N-methylaniline + Mg → (3-(methylamino)phenyl)magnesium bromide

Nucleophilic Attack: (3-(methylamino)phenyl)magnesium bromide + Trimethylene Oxide → Intermediate

Workup: Intermediate + H₃O⁺ → this compound

Multi-step syntheses offer flexibility by building the molecule through a sequence of reliable and high-yielding reactions. libretexts.orglibretexts.org A plausible route could start from a commercially available meta-substituted precursor like 1-(3-nitrophenyl)propan-1-one .

A Potential Multi-Step Pathway:

Nitro Group Reduction: The nitro group of 1-(3-nitrophenyl)propan-1-one is reduced to a primary amine, yielding 1-(3-aminophenyl)propan-1-one . biosynth.com This is commonly achieved using reagents like SnCl₂/HCl or catalytic hydrogenation.

N-Methylation: The resulting primary amine can be selectively N-methylated using methods described in the reductive amination section (2.2.1), leading to 1-(3-(methylamino)phenyl)propan-1-one.

Ketone Reduction: Finally, the ketone functional group is reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) to yield the target compound, this compound.

This stepwise approach allows for the purification of intermediates and can be adapted to synthesize various analogs. researchgate.net

Modern and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign reagents, atom economy, and energy-efficient catalytic processes.

Catalytic hydrogenation and transfer hydrogenation are key green technologies applicable to the synthesis of this compound, particularly for the reduction of the nitro group and the N-methylation of the amine.

Nitro Group Reduction: The reduction of a precursor like 3-(3-nitrophenyl)propan-1-ol to 3-(3-aminophenyl)propan-1-ol can be efficiently and cleanly performed using catalytic hydrogenation. This method involves molecular hydrogen (H₂) and a heterogeneous catalyst, generating only water as a byproduct. google.com Transfer hydrogenation offers an alternative that avoids the need for pressurized hydrogen gas, using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid instead. dtu.dk

N-Methylation via Borrowing Hydrogen: A prominent green strategy for N-methylation is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process uses methanol, a renewable and inexpensive C1 source, to methylate the primary amine precursor. acs.org Catalyzed by transition metals like ruthenium or iridium, the reaction proceeds by temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The aldehyde then forms an imine with the amine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the sole stoichiometric byproduct. nih.govacs.org

Table 2: Catalysts and Conditions for Green N-Methylation and Nitro Reduction

| Transformation | Method | Catalyst System | Hydrogen/C1 Source | Advantages | Reference |

|---|---|---|---|---|---|

| Nitro Reduction | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas | High efficiency, clean byproduct (H₂O) | google.com |

| Nitro Reduction | Transfer Hydrogenation | Ruthenium (Ru) NPs | Ammonia Borane (AB) | Avoids pressurized H₂, mild conditions | dtu.dk |

| N-Methylation | Borrowing Hydrogen | (DPEPhos)RuCl₂PPh₃ | Methanol | Atom economical, water is the only byproduct | nih.govacs.org |

| N-Methylation | Transfer Hydrogenation | Ruthenium(II) complexes | Formic Acid | Formic acid acts as both C1 and H source | rsc.org |

Flow Chemistry and Continuous Processing for this compound

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. While specific literature detailing a complete, end-to-end flow synthesis of this exact molecule is limited, the principles of continuous processing can be applied to key transformations within its synthetic route, such as the reduction of a nitroaromatic precursor.

Catalytic hydrogenation of nitroarenes is a well-established process that is readily adaptable to flow reactors. rsc.orgmdpi.com In a typical setup, a solution of the nitro-substituted precursor, such as 3-(3-nitrophenyl)propan-1-ol or a related derivative, is passed through a packed-bed reactor containing a heterogeneous catalyst, commonly palladium on carbon (Pd/C) or Raney nickel. rsc.orgacs.org The use of a flow system allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved selectivity and yield while minimizing the formation of byproducts. almacgroup.com Furthermore, the inherent safety benefits of flow chemistry, such as small reaction volumes and enhanced heat transfer, are particularly advantageous when dealing with potentially energetic nitro compounds and exothermic hydrogenation reactions. rsc.org

The table below illustrates a conceptual flow process for the hydrogenation step:

| Parameter | Condition | Benefit |

| Reactor Type | Packed-Bed Reactor (PBR) | High catalyst loading, efficient mixing |

| Catalyst | 5% Pd/C | High activity and selectivity |

| Substrate | 3-(3-Nitrophenyl)propan-1-ol in Ethanol (B145695) | Good solubility |

| Hydrogen Source | Gaseous H₂ | Readily available, clean byproduct (none) |

| Temperature | 50-80 °C | Increased reaction rate |

| Pressure | 10-50 bar | Enhanced hydrogen solubility and reaction rate |

| Flow Rate | 0.5-2.0 mL/min | Control of residence time for complete conversion |

| Product | 3-(3-Aminophenyl)propan-1-ol | High purity, ready for subsequent steps |

Enzymatic or Biocatalytic Synthesis Considerations

Enzymatic and biocatalytic methods present a green and highly selective alternative for the synthesis of chiral molecules like this compound. While a direct enzymatic synthesis of the final compound is not widely reported, biocatalysis can be effectively employed for key stereoselective steps, particularly the reduction of a prochiral ketone or the resolution of a racemic mixture.

One potential biocatalytic approach involves the asymmetric reduction of a ketone precursor, such as 1-(3-aminophenyl)-3-hydroxypropan-1-one, using a ketoreductase (KRED) enzyme. These enzymes, often from microbial sources like Saccharomyces cerevisiae (baker's yeast) or engineered variants, can exhibit high enantioselectivity, yielding the desired chiral alcohol. google.com

Alternatively, enzymatic kinetic resolution of racemic 3-(3-aminophenyl)propan-1-ol or its N-methylated counterpart can be employed. This process utilizes a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.netresearchgate.net The choice of acyl donor and solvent is crucial for achieving high enantioselectivity and conversion.

The following table outlines a conceptual enzymatic kinetic resolution process:

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | High enantioselectivity and stability |

| Substrate | Racemic 3-(3-aminophenyl)propan-1-ol | To be resolved |

| Acyl Donor | Isopropenyl acetate (B1210297) or Ethyl acetate | Irreversible acylation, drives reaction forward |

| Solvent | Toluene or Hexane | Non-polar, favors enzyme activity |

| Temperature | 30-50 °C | Optimal for enzyme activity |

| Products | (R)-3-(3-aminophenyl)propan-1-ol and (S)-3-(3-aminophenyl)propan-1-ol acetate | Separable by chromatography |

Biocatalytic reduction of the nitro group in a precursor like 3-(3-nitrophenyl)propanoic acid is also a viable green alternative to traditional metal-catalyzed hydrogenations. nih.govox.ac.ukacs.org Nitroreductases can perform this transformation under mild aqueous conditions, offering high chemoselectivity. nih.govox.ac.ukacs.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of a ketone or the alkylation of an enolate.

A common strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov For example, 3-(3-nitrophenyl)propanoic acid could be coupled to a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a stereoselective reaction, such as a conjugate reduction. After the desired stereocenter is set, the chiral auxiliary is cleaved to yield the enantiomerically enriched product, and the auxiliary can often be recovered and reused. wikipedia.org

Another approach could involve the use of a chiral auxiliary derived from a natural product, such as pseudoephedrine, to control the alkylation of a carbonyl compound that serves as a precursor to the propanol (B110389) side chain. wikipedia.org

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers a highly efficient method for the synthesis of enantiopure compounds by using a small amount of a chiral catalyst to generate a large amount of a single enantiomer. A key potential application in the synthesis of this compound is the asymmetric hydrogenation of a prochiral olefin or ketone.

For instance, a precursor such as 3-(3-nitrophenyl)propenoic acid or its corresponding ketone could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This would directly establish the chiral center at the benzylic position of the propanol side chain with high enantioselectivity. arkat-usa.org

The asymmetric transfer hydrogenation of chalcone (B49325) derivatives, which share structural similarities with potential precursors to the target molecule, has been shown to produce chiral 1,3-diarylpropan-1-ols with high yields and enantiomeric excess. rsc.orgchemicalbook.com This methodology could potentially be adapted for the synthesis of enantiopure 3-(3-aminophenyl)propan-1-ol.

Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. libretexts.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.

The following table outlines the general steps for classical resolution:

| Step | Procedure | Purpose |

| 1. Salt Formation | React racemic this compound with an enantiopure chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. | Formation of a mixture of diastereomeric salts. |

| 2. Fractional Crystallization | Cool the solution to induce crystallization. The less soluble diastereomeric salt will precipitate out. | Separation of the diastereomers based on differential solubility. |

| 3. Isolation | Filter the precipitated salt and wash with a cold solvent. | Isolate the pure diastereomeric salt. |

| 4. Liberation of Enantiomer | Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid. | Regenerate the enantiomerically pure amine. |

| 5. Extraction and Purification | Extract the free amine with an organic solvent and purify. | Obtain the pure enantiomer of this compound. |

Enzymatic kinetic resolution, as discussed in section 2.3.3, is another powerful technique for separating enantiomers. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Efficiency and Yields for this compound Production

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost of starting materials and reagents, and the requirement for enantiopurity. A comparative analysis of the efficiency and yields of different methodologies is crucial for selecting the most appropriate approach.

| Synthetic Strategy | Key Steps | Typical Yields | Advantages | Disadvantages |

| Linear Synthesis from 3-Nitrobenzaldehyde | 1. Knoevenagel/Doebner condensation2. Catalytic hydrogenation (nitro and double bond)3. Carboxylic acid reduction4. N-methylation | Overall yield can be moderate (e.g., 40-60% over several steps) | Readily available starting materials. | Multi-step process can lead to lower overall yield. |

| Flow Chemistry (Hydrogenation Step) | Continuous catalytic hydrogenation of a nitro precursor. | High yield for the specific step (>95%). almacgroup.com | Enhanced safety, scalability, and process control. rsc.org | Requires specialized equipment. |

| Enzymatic Resolution | Kinetic resolution of a racemic alcohol. | Theoretical max yield of 50% for one enantiomer. | High enantioselectivity, green process. | Lower theoretical yield for the desired enantiomer. |

| Asymmetric Catalysis | Asymmetric hydrogenation of a prochiral precursor. | High yields (often >90%) and high enantiomeric excess (>95% ee). rsc.orgchemicalbook.com | High efficiency and atom economy. | Chiral catalysts can be expensive. |

| Chiral Auxiliary-Mediated Synthesis | Attachment, stereodirecting reaction, and cleavage of auxiliary. | Moderate to good yields for the key steps. | High stereocontrol. | Additional steps for attachment and removal of the auxiliary. |

Chemical Reactivity and Derivatization of 3 3 Methylamino Phenyl Propan 1 Ol

Reactions Involving the Secondary Amine Functionality of 3-(3-(Methylamino)phenyl)propan-1-ol

The secondary amine in this compound is a nucleophilic center and can participate in a variety of bond-forming reactions. These reactions include acylation, sulfonylation, alkylation, and arylation, as well as the formation of heterocyclic structures.

Acylation and Sulfonylation Reactions

Acylation Reactions

The secondary amine of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The acylation of secondary amines is a well-established transformation in organic synthesis. For instance, the acetylation of amines, phenols, and alcohols can be efficiently achieved under solvent- and catalyst-free conditions by treatment with an acid anhydride (B1165640) or acid chloride at elevated temperatures. ncats.io

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl Chloride | N-(3-(3-hydroxypropyl)phenyl)-N-methylacetamide | Base (e.g., triethylamine), inert solvent | General reaction |

| Acetic Anhydride | N-(3-(3-hydroxypropyl)phenyl)-N-methylacetamide | Heat, solvent-free | ncats.io |

| Benzoyl Chloride | N-(3-(3-hydroxypropyl)phenyl)-N-methylbenzamide | Base (e.g., pyridine), inert solvent | General reaction |

Sulfonylation Reactions

Similarly, sulfonylation of the secondary amine can be achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base to yield sulfonamides. The N-sulfonylation of amines is a common method for the protection of the amino group or for the synthesis of biologically active sulfonamide derivatives. An efficient procedure for the N-sulfonylation of various amines, imides, and amides has been developed using p-TsCl in the presence of atomized sodium in a mixture of ethanol (B145695) and THF under sonic conditions, with reactions completing in a short time frame. organicchemistrytutor.comcore.ac.uk

| Sulfonylating Agent | Product | Reaction Conditions | Reference |

| p-Toluenesulfonyl Chloride | N-(3-(3-hydroxypropyl)phenyl)-N,4-dimethylbenzenesulfonamide | Base (e.g., pyridine), inert solvent | General reaction |

| Methanesulfonyl Chloride | N-(3-(3-hydroxypropyl)phenyl)-N-methylmethanesulfonamide | Base (e.g., triethylamine), inert solvent | General reaction |

Alkylation and Arylation Reactions

Alkylation Reactions

The nitrogen atom of the secondary amine can act as a nucleophile to displace a leaving group from an alkyl halide, resulting in the formation of a tertiary amine. This N-alkylation is a standard method for the synthesis of more substituted amines. The construction of carbon-nitrogen bonds via alkylation is a widely used transformation. nih.gov

| Alkylating Agent | Product | Reaction Conditions | Reference |

| Methyl Iodide | 3-(3-(Dimethylamino)phenyl)propan-1-ol | Base (e.g., K2CO3), solvent (e.g., acetonitrile) | General reaction |

| Benzyl Bromide | 3-(3-(Benzyl(methyl)amino)phenyl)propan-1-ol | Base (e.g., NaH), solvent (e.g., THF) | General reaction |

Arylation Reactions

The secondary amine can also undergo N-arylation through cross-coupling reactions with aryl halides or triflates. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely applicable to a range of amines and aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgatlanchimpharma.com This reaction allows for the synthesis of triarylamines and other N-aryl compounds.

| Arylating Agent | Catalyst/Ligand | Base | Product | Reference |

| Bromobenzene | Pd(OAc)2 / BINAP | NaOtBu | 3-(3-(Methyl(phenyl)amino)phenyl)propan-1-ol | wikipedia.org |

| 4-Chlorotoluene | Pd2(dba)3 / XPhos | K3PO4 | 3-(3-(Methyl(p-tolyl)amino)phenyl)propan-1-ol | wikipedia.org |

Formation of Heterocycles Involving the Amine

The bifunctional nature of this compound, possessing both a nucleophilic amine and an alcohol, allows for its use in the synthesis of nitrogen-containing heterocycles. For instance, intramolecular cyclization reactions can lead to the formation of tetrahydroquinolines. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a classic method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgnrochemistry.comnih.gov While this compound is not a β-arylethylamine, analogous intramolecular cyclizations can be envisioned. For example, after conversion of the alcohol to a suitable electrophile, intramolecular cyclization could yield a tetrahydroquinoline derivative. The synthesis of tetrahydroquinolines can be achieved through various catalytic methods, including domino reactions of arylamines with aldehydes and alkynes. wikipedia.org

Transformations of the Primary Alcohol Group in this compound

The primary alcohol functionality in this compound is susceptible to a range of transformations, most notably oxidation, esterification, and etherification.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgwikipedia.org

Oxidation to Aldehydes

Selective oxidation to the aldehyde, 3-(3-(methylamino)phenyl)propanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a common method for the mild oxidation of primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.com

| Oxidizing Agent | Product | Reaction Conditions | Reference |

| DMSO, Oxalyl Chloride, Triethylamine | 3-(3-(Methylamino)phenyl)propanal | Low temperature (-78 °C), inert solvent | wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.com |

| Pyridinium chlorochromate (PCC) | 3-(3-(Methylamino)phenyl)propanal | Inert solvent (e.g., dichloromethane) | General reaction |

Oxidation to Carboxylic Acids

Stronger oxidizing agents will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid, 3-(3-(methylamino)phenyl)propanoic acid. The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid, is a classic method for the oxidation of primary alcohols to carboxylic acids. organicchemistrytutor.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.comsciencemadness.org

| Oxidizing Agent | Product | Reaction Conditions | Reference |

| CrO3, H2SO4, Acetone | 3-(3-(Methylamino)phenyl)propanoic acid | Room temperature | organicchemistrytutor.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.comsciencemadness.org |

| KMnO4, NaOH, H2O | 3-(3-(Methylamino)phenyl)propanoic acid | Heat | General reaction |

Esterification and Etherification Reactions

Esterification Reactions

The primary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst. atlanchimpharma.comalfa-chemistry.comalfa-chemistry.comcymitquimica.com Alternatively, the Steglich esterification utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) for milder reaction conditions. wikipedia.orgorganic-chemistry.orgnih.govorgsyn.org

| Reagent | Catalyst/Coupling Agent | Product | Reference |

| Acetic Acid | H2SO4 | 3-(3-(Methylamino)phenyl)propyl acetate (B1210297) | atlanchimpharma.comalfa-chemistry.comalfa-chemistry.comcymitquimica.com |

| Benzoic Acid | DCC, DMAP | 3-(3-(Methylamino)phenyl)propyl benzoate | wikipedia.orgorganic-chemistry.orgnih.govorgsyn.org |

Etherification Reactions

The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. libretexts.orgnrochemistry.comorganic-chemistry.orgwikipedia.orgsynarchive.com The primary alcohol of this compound can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide, which can then react with an alkyl halide to yield an ether.

| Alkyl Halide | Base | Product | Reference |

| Methyl Iodide | NaH | 3-(3-Methoxy-3-phenylpropyl)-N-methylaniline | libretexts.orgnrochemistry.comorganic-chemistry.orgwikipedia.orgsynarchive.com |

| Ethyl Bromide | NaH | 3-(3-Ethoxy-3-phenylpropyl)-N-methylaniline | libretexts.orgnrochemistry.comorganic-chemistry.orgwikipedia.orgsynarchive.com |

Halogenation and Conversion to Other Leaving Groups

The primary alcohol moiety in this compound is a key site for chemical modification. However, the hydroxyl group (-OH) is inherently a poor leaving group for nucleophilic substitution reactions. To facilitate substitution, it must first be converted into a more labile functional group, such as a halide or a sulfonate ester. This transformation opens the door to a wide array of synthetic derivatives.

Common strategies for this conversion involve reaction with hydrohalic acids, thionyl chloride, phosphorus tribromide, or sulfonyl chlorides. libretexts.orgyoutube.com The choice of reagent depends on the desired leaving group and the need to control reaction conditions, particularly to avoid unwanted side reactions involving the secondary amine or the activated phenyl ring. Since the molecule contains a basic amine, acidic conditions (e.g., using HBr or HCl) would likely protonate the amine, which could influence the reaction at the alcohol. Therefore, methods that operate under neutral or basic conditions are often preferred.

The conversion to sulfonate esters, such as tosylates (OTs) or mesylates (OMs), is a particularly effective method. These reactions are typically carried out by treating the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. youtube.com The resulting sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles in SN2 reactions.

Below is a table summarizing common methods for converting the hydroxyl group into various leaving groups.

| Reagent(s) | Leaving Group Formed | Product Name | Reaction Conditions |

| Thionyl chloride (SOCl₂) | Chloride (-Cl) | 1-Chloro-3-(3-(methylamino)phenyl)propane | Typically in the presence of pyridine |

| Phosphorus tribromide (PBr₃) | Bromide (-Br) | 1-Bromo-3-(3-(methylamino)phenyl)propane | Usually in an inert solvent like ether |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | 3-(3-(Methylamino)phenyl)propyl tosylate | Anhydrous conditions, often at low temperature |

| Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate (-OMs) | 3-(3-(Methylamino)phenyl)propyl mesylate | Anhydrous conditions, often at low temperature |

Reactivity of the Phenyl Ring in this compound

The reactivity of the aromatic ring is significantly influenced by the two substituents: the methylamino group (-NHCH₃) and the 3-hydroxypropyl group (-CH₂CH₂CH₂OH).

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are dictated by the electronic properties of the substituents already present on the ring. wikipedia.org

Methylamino Group (-NHCH₃): This is a powerful activating group. The nitrogen atom donates electron density to the ring through resonance (a +M effect), significantly increasing the ring's nucleophilicity and making it much more reactive than benzene (B151609). latech.edu This strong electron donation stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.com It is a strong ortho, para-director.

3-Hydroxypropyl Group (-CH₂CH₂CH₂OH): This alkyl chain is a weak activating group. It donates electron density to the ring primarily through an inductive effect (+I effect). libretexts.org It is also an ortho, para-director.

When both groups are present, the powerful activating and directing effect of the methylamino group dominates. libretexts.org Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the methylamino group. The 3-hydroxypropyl group is in the meta position relative to the methylamino group. The most activated positions on the ring are C2, C4, and C6 (numbering the carbon attached to the methylamino group as C1).

The predicted major products for common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |

| Bromination | Br⁺ | Br₂ / FeBr₃ (or Br₂ in AcOH) | 2-Bromo-5-(3-hydroxypropyl)-N-methylaniline and 4-Bromo-3-(3-hydroxypropyl)-N-methylaniline |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-(3-Hydroxypropyl)-N-methyl-2-nitroaniline and 3-(3-Hydroxypropyl)-N-methyl-4-nitroaniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-(3-Hydroxypropyl)-N-methylaniline-2-sulfonic acid and 3-(3-Hydroxypropyl)-N-methylaniline-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | Generally not feasible due to the basic amine coordinating with the Lewis acid catalyst. |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. semanticscholar.orgrsc.org To utilize these reactions, an aromatic C-H bond must first be converted into a C-X bond (where X is typically Br, I, or OTf).

Based on the electrophilic substitution patterns discussed above, this compound can be selectively halogenated, most commonly brominated, at the positions ortho and para to the strongly directing methylamino group. For instance, reaction with a source of electrophilic bromine would yield 2-bromo-5-(3-hydroxypropyl)-N-methylaniline and/or 4-bromo-3-(3-hydroxypropyl)-N-methylaniline.

These aryl bromide derivatives can then serve as substrates in palladium-catalyzed cross-coupling reactions. mdpi.comnih.govresearchgate.net For example, in a Suzuki-Miyaura coupling, the aryl bromide can be reacted with an organoboron reagent (like an arylboronic acid) in the presence of a palladium catalyst and a base to form a new biaryl structure. This provides a versatile method for attaching new aryl or alkyl groups to the phenyl ring.

A hypothetical two-step sequence to an advanced derivative is shown below.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Electrophilic Bromination | N-Bromosuccinimide (NBS) in DMF | 4-Bromo-3-(3-hydroxypropyl)-N-methylaniline |

| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3'-(3-Hydroxypropyl)-N-methyl-[1,1'-biphenyl]-4-amine |

Multi-Functional Group Interconversions and Tandem Reactions

The presence of three distinct functional groups in this compound allows for complex multi-step or tandem reactions where more than one group is modified. While specific literature on tandem reactions involving this exact molecule is scarce, its structure suggests several possibilities based on established chemical principles.

One potential transformation is an intramolecular cyclization. For instance, after converting the terminal alcohol into a good leaving group (e.g., a tosylate), the nucleophilic nitrogen of the methylamino group could displace it to form a six-membered N-methyl-tetrahydroquinoline ring. This type of reaction, a variation of the Pictet-Spengler or related cyclizations, often requires activation of the aromatic ring or specific reaction conditions.

Another possibility involves a sequence where the alcohol is first oxidized to an aldehyde. The resulting 3-(3-(methylamino)phenyl)propanal could then undergo an intramolecular reaction, such as an electrophilic attack of the aldehyde (or a derivative) onto the activated aromatic ring to form a bicyclic structure. Such transformations often require careful selection of reagents and protection of the amine to prevent intermolecular side reactions.

Synthesis of Advanced Derivatives and Analogs of this compound for Specific Applications

The structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules. The functional groups provide handles for building molecular complexity through various synthetic strategies. While its isomer, 3-(methylamino)-1-phenylpropan-1-ol, is a known precursor in the synthesis of pharmaceuticals like fluoxetine, the synthetic applications of the title compound can be projected based on its chemical reactivity. google.com

Derivatives can be synthesized by targeting each of the functional groups:

Derivatization of the Amine: The secondary amine can be acylated to form amides, alkylated to form tertiary amines, or used in transition-metal-catalyzed C-N bond-forming reactions to connect to other molecular fragments.

Derivatization of the Alcohol: The alcohol can be converted into ethers through Williamson ether synthesis or esterified with carboxylic acids or their derivatives. As discussed previously, it can also be converted to a leaving group and substituted with a variety of nucleophiles.

Derivatization of the Phenyl Ring: As outlined in section 3.3.2, metal-catalyzed cross-coupling reactions on a halogenated version of the molecule can introduce a wide range of substituents, leading to analogs with modified steric and electronic properties.

For example, a synthetic route to a potential bioactive analog could involve a Suzuki coupling to introduce a heterocyclic ring, followed by etherification of the alcohol to modulate the molecule's solubility and pharmacokinetic properties. These derivatization strategies highlight the potential of this compound as a valuable building block in medicinal chemistry and materials science.

Advanced Spectroscopic and Computational Analysis of 3 3 Methylamino Phenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Studies on 3-(3-(Methylamino)phenyl)propan-1-ol

No dedicated high-resolution NMR studies focused on the conformational analysis or dynamic intramolecular processes of this compound have been identified in the searched scientific literature. Therefore, a detailed discussion of its solution-state preferences or kinetic parameters is not possible.

Elucidation of Conformational Preferences in Solution

There are no available published studies detailing the conformational preferences of this compound in solution through methods such as 1D/2D NMR (COSY, NOESY) or analysis of coupling constants.

Dynamic NMR Spectroscopy for Intramolecular Processes

No literature could be found that employs dynamic or variable-temperature NMR spectroscopy to investigate intramolecular processes such as rotational barriers or conformational exchange for this compound.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

While basic mass spectrometry data may exist in commercial or proprietary databases for molecular weight confirmation, detailed studies on the fragmentation pathways of this compound using techniques like tandem mass spectrometry (MS/MS) are not present in the public scientific literature. Without such studies, a reliable fragmentation table cannot be constructed.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interactions

No specific IR or Raman spectra for this compound have been published in peer-reviewed journals. Consequently, an analysis of its specific vibrational modes corresponding to functional groups and intermolecular interactions cannot be provided.

X-ray Crystallography of this compound and its Derivatives

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound or its immediate derivatives.

Solid-State Conformation and Hydrogen Bonding Networks

As no crystal structure has been reported, the solid-state conformation, molecular packing, and hydrogen bonding networks of this compound remain undetermined. The detailed crystallographic information available is for the isomer 3-methylamino-3-phenylpropan-1-ol, which adopts a planar zigzag-chain conformation in the solid state and forms a three-dimensional network through O—H···N and N—H⋯O hydrogen bonds. nih.gov However, this information cannot be attributed to this compound due to the difference in molecular structure.

Theoretical and Computational Chemistry of this compound

Computational chemistry serves as a powerful tool for exploring the molecular characteristics of this compound from first principles. By simulating the molecule's behavior at the atomic level, it is possible to predict properties that are difficult or impossible to measure experimentally.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For this compound, these calculations reveal how electron density is distributed and how this distribution governs the molecule's stability and properties.

DFT calculations, often using a basis set such as 6-311++G(d,p) to ensure high accuracy, can determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable output, mapping the electrostatic potential onto the electron density surface. This map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (red), while the hydroxyl and amine hydrogens would be regions of positive potential (blue).

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative examples based on typical DFT calculation results for similar aromatic amines and alcohols.)

| Property | Calculated Value | Significance |

| HOMO Energy | -5.85 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.25 eV | Indicates the energy of the lowest-energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.60 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.45 D | Quantifies the overall polarity of the molecule, arising from the asymmetrical charge distribution. |

| Total Energy | -518.7 Hartree | Represents the total electronic energy of the molecule in its optimized geometry. |

This interactive table provides hypothetical data from a DFT/B3LYP/6-311++G(d,p) calculation for illustrative purposes.

The structural flexibility of this compound is primarily due to the rotation around several single bonds: the C(aryl)-C(propyl), C-C bonds within the propyl chain, C-O, and C-N bonds. Molecular Dynamics (MD) simulations are employed to explore the vast conformational space of the molecule to identify low-energy, stable conformers. cwu.edurti.org

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, using a force field (e.g., AMBER, CHARMM) to define the potential energy of the system. nih.gov By simulating the molecule in a solvent box (e.g., water or chloroform) at a specific temperature, one can observe how the molecule folds and moves, eventually settling into its most probable conformations.

Analysis of the simulation trajectory allows for the identification of predominant dihedral angles and intramolecular interactions. In this compound, a key interaction would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the methylamino (-NHCH₃) group, which could lead to a pseudo-cyclic conformation. The relative energies of different conformers (e.g., gauche vs. anti arrangements of the propyl chain) can be calculated to determine their population at thermal equilibrium.

Table 2: Key Dihedral Angles for Low-Energy Conformers of this compound (Note: This table presents hypothetical data to illustrate the results of a conformational analysis.)

| Conformer | Dihedral Angle 1 (Caryl-C-C-C) | Dihedral Angle 2 (C-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| A | 175° (anti) | 65° (gauche) | 0.00 | Extended chain conformation. |

| B | 70° (gauche) | 180° (anti) | 0.85 | Folded conformation. |

| C | 65° (gauche) | 68° (gauche) | 1.20 | Potential for weak intramolecular H-bonding. |

This interactive table illustrates hypothetical low-energy conformers identified through molecular dynamics simulations.

DFT is not only used to study ground-state properties but also to predict chemical reactivity and elucidate reaction mechanisms. By calculating reactivity descriptors, one can predict the most likely sites for chemical attack.

Fukui functions and the dual descriptor are conceptual DFT tools that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these analyses would likely predict:

Nucleophilic Attack: The nitrogen atom of the methylamino group and the oxygen of the hydroxyl group are the primary nucleophilic centers. The aromatic ring, activated by both the -NHCH₃ and the propyl alcohol groups, would also be susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions relative to the activating groups.

Electrophilic Attack: The acidic proton of the hydroxyl group is the most probable site for attack by a strong base.

Furthermore, DFT can be used to model the entire energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. This allows for the theoretical determination of activation energies and reaction rates, providing a deep mechanistic understanding of processes such as oxidation of the alcohol, N-alkylation of the amine, or substitution on the aromatic ring.

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful experimental methods for determining the absolute stereochemistry of chiral molecules. researchgate.net These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample. nih.gov

It is crucial to note that this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for instance by substitution on the propyl chain to create a stereocenter (e.g., at C1 or C2), the resulting enantiomers could be distinguished using chiroptical methods. For the purpose of illustrating the methodology, let us consider a hypothetical chiral analog, (R)-3-(3-(Methylamino)phenyl)butan-1-ol.

The process of stereochemical assignment involves a synergistic approach combining experimental spectroscopy and computational chemistry:

Experimental Measurement: The CD and/or ORD spectrum of the chiral analog is recorded experimentally.

Computational Modeling: A conformational search and geometry optimization are performed for one enantiomer (e.g., the R-enantiomer) using methods like DFT.

Spectrum Simulation: Using the optimized geometries of the most stable conformers, the theoretical CD and ORD spectra are calculated, typically using Time-Dependent Density Functional Theory (TD-DFT). The final theoretical spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Table 3: Illustrative TD-DFT Calculation Results for a Hypothetical Chiral Analog (Note: Data are for illustrative purposes to demonstrate the output of a TD-DFT calculation for chiroptical predictions.)

| Transition | Excitation Wavelength (nm) | Rotational Strength (R) (10-40 cgs) | Contribution to CD Spectrum |

| 1 | 285 | +15.2 | Positive Cotton Effect |

| 2 | 250 | -28.6 | Strong Negative Cotton Effect |

| 3 | 218 | +8.9 | Positive Cotton Effect |

This interactive table shows hypothetical data used to simulate a CD spectrum for stereochemical assignment.

This combined experimental and computational approach provides a reliable and non-destructive method for the unambiguous assignment of absolute configuration to chiral molecules. nih.gov

Applications of 3 3 Methylamino Phenyl Propan 1 Ol in Specialized Chemical Synthesis and Materials Science

3-(3-(Methylamino)phenyl)propan-1-ol as a Precursor for Functional Materials

The potential for this compound to serve as a precursor for functional materials is based on its chemical structure, which includes a reactive alcohol and an amine group, along with an aromatic phenyl ring. These features could, in principle, be exploited in the design of novel materials.

Monomer in Polymer Synthesis

As a molecule with two reactive functional groups (hydroxyl and methylamino), this compound could potentially act as an AB-type monomer in step-growth polymerization to form polyesters, polyamides, or polyurethanes. However, a review of scientific literature does not yield specific examples or detailed research findings on its use for creating polymeric scaffolds, dendrimers, or hyperbranched polymers.

Polymeric Scaffolds with Tunable Properties

There is no specific research data available to indicate that this compound has been utilized as a monomer in the synthesis of polymeric scaffolds. The development of such scaffolds typically involves monomers chosen for their ability to impart specific properties like biocompatibility, biodegradability, and mechanical strength, and this compound has not been identified in the literature for this purpose.

Synthesis of Dendrimers and Hyperbranched Polymers

The synthesis of dendrimers and hyperbranched polymers requires monomers with a specific ABx (where x ≥ 2) structure to create highly branched, three-dimensional architectures. While the structure of this compound does not inherently lend itself to this application as a standalone monomer, it could potentially be modified to create such a building block. Nevertheless, there are no available research findings or data tables in the current scientific literature that describe the synthesis of dendrimers or hyperbranched polymers using this specific compound.

Components in Self-Assembled Systems

The molecular structure of this compound features hydrogen bond donor (hydroxyl and N-H) and acceptor (oxygen and nitrogen) sites. X-ray crystallography studies have shown that in the solid state, the molecules can self-assemble through a network of intermolecular O—H⋯N and N—H⋯O hydrogen bonds. researchgate.netnih.gov This leads to the formation of centrosymmetric dimers and tetrameric units, which consolidate into a three-dimensional crystalline network. researchgate.netnih.gov

While this demonstrates the inherent self-assembly properties of the molecule itself on a microscopic scale within a crystal, there is no available research that details its use as a designed component in more complex, functional self-assembled systems for materials science applications.

Building Block for Photoactive or Electroactive Materials

The presence of a phenyl group in this compound provides a basis for potential photoactive or electroactive properties if incorporated into a larger conjugated system. The methylamino group, being an electron-donating group, can influence the electronic properties of the aromatic ring. However, a thorough search of the literature does not provide any instances where this compound has been specifically used as a building block for the synthesis of photoactive or electroactive materials. Research in this area tends to focus on molecules with more extended conjugation or specific redox-active moieties, which are not inherent to this compound.

Role of this compound in Catalysis

The secondary amine and alcohol functional groups in this compound mean it could potentially serve as a ligand for metal catalysts or as an organocatalyst itself, particularly in reactions where bifunctional activation is beneficial. For instance, amino alcohols are known to be effective ligands in certain asymmetric synthesis reactions. Despite this potential, there is no specific research in the scientific literature that documents the use or efficacy of this compound as a catalyst or a ligand in catalytic systems. Its application appears to be confined to its role as a synthetic intermediate rather than an active component in catalytic processes.

Ligand Design for Transition Metal Catalysis

The molecular structure of this compound, featuring both a secondary amine and a primary alcohol functional group, presents theoretical potential for its use as a bidentate ligand in transition metal catalysis. The nitrogen of the methylamino group and the oxygen of the propanol (B110389) group can act as donor atoms, coordinating to a metal center to form a stable chelate ring.

The design of such ligands is crucial in homogeneous catalysis, as the steric and electronic properties of the ligand framework dictate the activity, selectivity, and stability of the catalyst. Derivatives of this compound could be synthesized to tune these properties. For example, modification of the phenyl ring or the alkyl backbone could alter the ligand's bite angle and steric bulk, influencing the catalytic outcome of reactions such as cross-coupling, hydrogenation, or polymerization. However, no specific examples of transition metal complexes or catalytic applications involving this particular compound have been documented in scientific literature.

Organocatalytic Applications of this compound Derivatives

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amino alcohols and their derivatives are a well-established class of organocatalysts, particularly in asymmetric synthesis. The chiral variants of this compound could theoretically be employed or serve as precursors for organocatalysts.

The secondary amine moiety could be involved in forming enamines or iminium ions as reactive intermediates, while the hydroxyl group could provide secondary interactions, such as hydrogen bonding, to direct the stereochemical outcome of a reaction. Potential applications could include aldol (B89426) reactions, Michael additions, or Mannich reactions. Despite this theoretical potential, there are no specific research findings detailing the use of this compound or its derivatives as organocatalysts.

Support for Heterogeneous Catalysts

The functional groups of this compound allow for its potential immobilization onto solid supports, such as silica, alumina, or polymers, to create heterogeneous catalysts. The hydroxyl group is a common anchor point for grafting molecules onto oxide surfaces. Once immobilized, the methylamino group could be used to coordinate with catalytically active metal nanoparticles or complexes.

This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability of the catalyst). While this is a common strategy in materials science for catalyst design, there is no published research describing the specific use of this compound for this purpose.

This compound in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Research on the related isomer, 3-Methylamino-3-phenylpropan-1-ol, has shown that its amino and hydroxyl groups can participate in hydrogen bonding to form complex supramolecular structures like dimers and tetramers in the crystalline state. nih.govresearchgate.netnih.gov This suggests that this compound would also be capable of forming such assemblies.

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound, including its aromatic ring and hydrogen-bonding functional groups, make it a potential candidate for participation in host-guest systems. The phenyl ring can engage in π-π stacking interactions, while the amine and alcohol groups can act as hydrogen bond donors and acceptors.

Theoretically, it could act as a guest molecule, binding within the cavity of a larger host molecule (e.g., cyclodextrins, calixarenes), or it could be incorporated into a larger structure to act as a host for smaller guests. These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. No experimental studies demonstrating specific host-guest systems with this compound are available.

Future Directions and Emerging Research Avenues for 3 3 Methylamino Phenyl Propan 1 Ol

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

Future synthetic research will prioritize the development of environmentally benign and efficient routes to 3-(3-(Methylamino)phenyl)propan-1-ol and its derivatives. A key focus will be the adoption of biocatalysis, which offers high selectivity under mild, aqueous conditions. nih.govrsc.orgnih.gov Engineered enzymes, such as amine dehydrogenases and transaminases, present a promising avenue for the asymmetric synthesis of chiral amino alcohols, potentially enabling the production of specific enantiomers of this compound with high purity. ucl.ac.ukfrontiersin.org

Another sustainable approach involves "hydrogen borrowing" or "catalytic borrowing" strategies, which utilize alcohols as alkylating agents, producing only water as a byproduct. rug.nl These methods, often employing earth-abundant metal catalysts, could provide a greener alternative to traditional multi-step syntheses. Furthermore, the integration of continuous flow chemistry could enhance reaction efficiency, minimize waste, and allow for safer handling of reagents, representing a significant step towards sustainable industrial production.

The table below compares potential sustainable methodologies against traditional synthesis routes.

| Methodology | Advantages | Disadvantages | Potential Catalyst/System |

| Biocatalysis | High enantioselectivity, mild reaction conditions (room temp, aqueous), reduced waste. nih.govrsc.org | Requires specific enzyme development and optimization, potential for low reaction rates. | Engineered Amine Dehydrogenase (AmDH), Transaminase (TAm). ucl.ac.ukfrontiersin.org |

| Hydrogen Borrowing | High atom economy (water is the only byproduct), potential use of biomass-derived feedstocks. rug.nl | May require high temperatures and precious metal catalysts. | Ruthenium or Iron-based bifunctional catalysts. rug.nl |

| Flow Chemistry | Enhanced safety and control, improved efficiency and scalability, easy integration of purification steps. | High initial equipment cost, potential for clogging. | Packed-bed reactors with immobilized catalysts. |

| Traditional Synthesis | Established and well-understood procedures (e.g., reductive amination). | Often requires stoichiometric reagents, harsh conditions, and generates significant waste. | Sodium Borohydride (B1222165), Raney Nickel. |

Development of Advanced Materials Incorporating this compound

The bifunctional character of this compound makes it an ideal candidate as a monomer for creating novel polymers and advanced materials. quora.com The presence of both an alcohol and a secondary amine allows it to participate in step-growth polymerization to form a variety of materials.

Future research could explore its use in synthesizing:

Polyurethanes and Polyureas: The hydroxyl group can react with isocyanates to form polyurethanes, while the secondary amine can react to form polyureas. The aromatic ring and the N-methyl group would be incorporated into the polymer backbone, potentially enhancing thermal stability and modifying solubility.

Polyesters and Polyamides: Through derivatization, the compound could be adapted to create polyesters and polyamides. The resulting polymers could possess unique properties for applications in specialty coatings, adhesives, or fibers.

Functional Coatings: The amine and alcohol groups provide reactive sites for cross-linking or for grafting onto surfaces, creating functional coatings with tailored properties such as hydrophilicity, adhesion, or corrosion resistance. Amino alcohols are known to be effective as corrosion inhibitors and dispersing agents. univarsolutions.com

Expansion of Catalytic Applications and Mechanistic Insights

Chiral amino alcohols are highly effective ligands in asymmetric catalysis. mdpi.comrsc.orgacs.org A significant future direction is the synthesis of enantiomerically pure (R)- and (S)-3-(3-(Methylamino)phenyl)propan-1-ol to be evaluated as ligands for a range of metal-catalyzed reactions. The compound's structure is well-suited for forming stable chelate complexes with metal centers, where the nitrogen and oxygen atoms can coordinate to the metal, creating a rigid chiral environment. mdpi.com

Potential catalytic applications to be explored include:

Asymmetric Transfer Hydrogenation: Ruthenium complexes with chiral amino alcohol ligands are known to be efficient catalysts for the reduction of ketones and imines. mdpi.com

Enantioselective Addition Reactions: They could serve as ligands for copper or zinc-catalyzed asymmetric additions of nucleophiles to aldehydes, ketones, or imines. rsc.orgacs.orgacs.orgnih.gov

Computational studies using Density Functional Theory (DFT) could provide crucial mechanistic insights into how these potential ligands coordinate with metals and induce stereoselectivity, accelerating the design of more efficient catalysts. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of computational chemistry and artificial intelligence offers a powerful tool to accelerate the discovery of new applications for this compound and its derivatives. frontiersin.org Machine learning (ML) models can be trained on existing chemical data to predict a wide range of properties, reducing the need for time-consuming and expensive trial-and-error experimentation. arxiv.orgchemrxiv.org

Future research avenues include:

Property Prediction: Developing ML models to predict the physical, chemical, and material properties (e.g., solubility, melting point, polymer glass transition temperature) of novel derivatives. nih.govelsevierpure.com

Reaction Outcome Prediction: Using AI to predict the most likely products, yields, and optimal reaction conditions for unexplored reactions involving the compound's scaffold. nih.govresearchgate.net

Virtual Screening: Creating a virtual library of thousands of potential derivatives and using ML models to screen them for desired characteristics, such as high binding affinity to a biological target or optimal properties for an advanced material. liverpool.ac.uk

| AI/ML Application | Potential Impact | Required Data |

| Property Prediction | Rapidly identifies derivatives with desired physical or material properties without synthesis. | Datasets of multifunctional organic compounds with experimentally verified properties. nih.gov |

| Reaction Prediction | Guides synthetic efforts by predicting feasibility and optimizing conditions for novel reactions. | Large databases of known chemical reactions and their outcomes. frontiersin.org |

| Virtual Screening | Accelerates discovery of new functional molecules for materials or catalysis from large virtual libraries. | Computationally generated structures and ML models trained on structure-property relationships. liverpool.ac.uk |

Unexplored Reactivity and Derivatization Pathways

While its role as a precursor is known, the full reactive potential of this compound remains largely untapped. Its bifunctional nature allows for a variety of transformations that could lead to novel molecular architectures.

Future explorations should focus on:

Selective Functionalization: Developing methods for the selective O-alkylation, N-alkylation, O-acylation, or N-acylation to create a diverse library of derivatives. The relative nucleophilicity of the amine versus the alcohol can be exploited or controlled to achieve selectivity. nih.gov

Cyclization Reactions: Investigating intramolecular cyclization reactions to form novel heterocyclic compounds, such as substituted tetrahydroisoquinolines or other nitrogen- and oxygen-containing ring systems.

Electrophilic Aromatic Substitution: Exploring reactions on the phenyl ring to add further functionality, which could modulate the electronic properties or provide additional reactive handles for polymerization or bioconjugation.

High-Throughput Screening for Material Discovery based on this compound Scaffolds

High-throughput screening (HTS) allows for the rapid, parallel testing of thousands of compounds, dramatically accelerating the discovery process. nih.gov This methodology can be applied to libraries of materials or catalysts derived from the this compound scaffold.

A forward-thinking research program would involve:

Library Synthesis: Creating a combinatorial library of derivatives by reacting the parent molecule with a diverse set of building blocks, targeting either the amine or alcohol functional group.

Microarray Fabrication: Printing the synthesized compounds or polymers onto microarrays for parallel screening. nih.gov

Screening for Properties: Using HTS techniques to evaluate the library for specific properties. For example, screening for catalytic activity in a model reaction, or assessing material properties like adhesion, thermal stability, or biocompatibility. researchgate.netrsc.orgsouthampton.ac.uk

This approach could rapidly identify lead compounds with optimal performance for specific applications in catalysis, polymer science, or biomedical materials, which can then be selected for more detailed investigation. youtube.com

Q & A

Q. What are the established synthetic routes for 3-(3-(Methylamino)phenyl)propan-1-ol, and what key reaction conditions influence yield and purity?

Answer: The synthesis of this compound can be achieved through:

- Reduction of nitro precursors : Hydrogenation of 3-nitro-1-(3-methylaminophenyl)propan-1-ol using palladium catalysts under controlled pressure and temperature (e.g., 50–100°C, 1–3 atm H₂) .

- Reductive amination : Reacting 3-(3-methylaminophenyl)propanal with ammonia or methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 7–8 .

- Arylation methods : Using sodium amide and dimethyl sulfoxide (DMSO) as a base-solvent system to couple (S)-3-(methylamino)propan-1-ol with aryl halides, as demonstrated in duloxetine synthesis .

Key factors : Catalyst activity (e.g., Pd vs. Pt), solvent polarity, pH for reductive amination, and reaction time. Impurities often arise from over-reduction or incomplete aryl coupling, requiring purification via column chromatography or recrystallization .

Q. How can researchers characterize the structural features and purity of this compound using spectroscopic and chromatographic techniques?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methylamino group (δ ~2.3 ppm for CH₃N) and propanol backbone (δ ~3.6 ppm for CH₂OH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₅NO = 165.23 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves enantiomers using chiral columns (e.g., Chiralpak AD-H) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .

Advanced Research Questions

Q. What are the key challenges in optimizing enantiomeric purity during the synthesis of this compound, and what chiral resolution techniques are effective?

Answer: Challenges include:

Q. Solutions :

- Asymmetric hydrogenation : Use chiral ligands (e.g., BINAP-Ru complexes) to achieve >90% enantiomeric excess (ee) .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

- Chiral chromatography : Semi-preparative HPLC with cellulose-based columns isolates enantiomers at >99% purity .

Q. How does the substitution pattern on the phenyl ring (e.g., methyl, chloro, fluoro groups) influence the biological activity and chemical reactivity of this compound derivatives?

Answer:

- Electron-withdrawing groups (Cl, F) : Increase stability via resonance effects but reduce nucleophilicity in substitution reactions. For example, 3-(4-chlorophenyl) analogs show enhanced receptor binding affinity due to hydrophobic interactions .

- Electron-donating groups (CH₃, OCH₃) : Improve solubility and metabolic stability. Methyl groups in the 3-position enhance steric shielding, reducing oxidative degradation .

- Fluorine substitution : Introduces metabolic resistance (C-F bond inertia) and alters pKa of the methylamino group, affecting bioavailability .

Q. Comparative data :

| Substituent | LogP | Receptor Binding (IC₅₀) | Metabolic Half-Life |

|---|---|---|---|

| -H | 1.2 | 10 μM | 2.1 h |

| -Cl | 1.8 | 4.5 μM | 3.5 h |

| -F | 1.5 | 6.2 μM | 4.8 h |

| -CH₃ | 1.3 | 8.7 μM | 3.0 h |

Q. When encountering discrepancies in pharmacological data between this compound and its analogs, what systematic approaches can researchers use to identify the source of contradictions?

Answer:

- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, solvent) to rule out environmental variability .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes of analogs with target receptors .

- Metabolic profiling : Use LC-MS/MS to identify degradation products or active metabolites that may interfere with assays .

Case study : Discrepant IC₅₀ values for fluorinated vs. chlorinated analogs were traced to differences in membrane permeability (logP) and active transport mechanisms .

Q. What strategies are recommended for mitigating byproduct formation during the alkylation or acylation of this compound, particularly when introducing bulky substituents?

Answer:

- Protecting groups : Temporarily block the hydroxyl or amino group with tert-butyldimethylsilyl (TBDMS) or Boc (tert-butoxycarbonyl) to prevent undesired side reactions .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SN2 reactions .

- Catalyst design : Employ bulky ligands (e.g., triphenylphosphine) to favor mono-alkylation over di-alkylation .

- Temperature control : Lower reaction temperatures (0–5°C) reduce kinetic byproducts during acylation .

Example : Acylation with benzoyl chloride in DMF at 0°C yielded 85% mono-acylated product vs. 45% at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.